molecular formula C9H16O2 B12763217 Actinol, cis-(+)- CAS No. 60686-81-9

Actinol, cis-(+)-

Cat. No.: B12763217
CAS No.: 60686-81-9
M. Wt: 156.22 g/mol
InChI Key: CSPVUHYZUZZRGF-NKWVEPMBSA-N
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Description

Actinol, cis-(+)-, also known as (4R,6S)-4-Hydroxy-2,2,6-trimethylcyclohexanone, is an organic compound with the molecular formula C9H16O2. It is a stereoisomer with two defined stereocenters, making it a chiral molecule. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Actinol, cis-(+)- can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, which is stereospecific and preserves the stereochemistry of the starting materials . The reaction typically involves a diene and a dienophile, resulting in the formation of a six-membered ring with the desired stereochemistry.

Industrial Production Methods

Industrial production of Actinol, cis-(+)- often involves the use of catalytic hydrogenation and selective oxidation processes. These methods ensure high yield and purity of the compound. The reaction conditions are carefully controlled to maintain the stereochemistry and prevent the formation of unwanted isomers .

Chemical Reactions Analysis

Types of Reactions

Actinol, cis-(+)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Scientific Research Applications

Actinol, cis-(+)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Actinol, cis-(+)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Actinol, cis-(+)- can be compared with other similar compounds such as:

Conclusion

Actinol, cis-(+)- is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, and its potential in biological and industrial applications continues to be explored.

Properties

CAS No.

60686-81-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(4R,6S)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

CSPVUHYZUZZRGF-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(C1=O)(C)C)O

Canonical SMILES

CC1CC(CC(C1=O)(C)C)O

Origin of Product

United States

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